1,4-Dibromo-2,3-butanedione
Overview
Description
1,4-Dibromo-2,3-butanedione is an organic compound with the molecular formula C4H4Br2O2. It is a bifunctional reagent known for its reactivity due to the presence of two bromine atoms and two carbonyl groups. This compound is utilized in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
1,4-Dibromo-2,3-butanedione is primarily used in the synthesis of functional polyiminofurans containing bromomethyl groups . The primary targets of this compound are the reactants involved in the multicomponent cyclopolymerization process .
Mode of Action
The compound interacts with diisocyanides and activated alkynes in a catalyst-free multicomponent cyclopolymerization process . This interaction results in the synthesis of functional polyiminofurans containing bromomethyl groups .
Biochemical Pathways
It plays a crucial role in the synthesis of functional polyiminofurans, which can be used in various chemical and pharmaceutical applications .
Result of Action
The primary result of the action of this compound is the production of functional polyiminofurans containing bromomethyl groups . These polymers have good solubility and thermal stability . They can be used to produce advanced materials with potential applications in chemical and pharmaceutical industries .
Biochemical Analysis
Biochemical Properties
1,4-Dibromo-2,3-butanedione plays a significant role in biochemical reactions, particularly as a bifunctional reagent. It interacts with enzymes such as pyruvate kinase, causing inactivation through covalent modification . This interaction is concentration-dependent, with a second-order rate constant of 444 min^-1 M^-1 . Additionally, this compound is involved in multicomponent cyclopolymerizations, which are catalyst-free reactions that synthesize functional polyiminofurans containing bromomethyl groups .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with pyruvate kinase, for example, leads to enzyme inactivation, which can disrupt glycolytic pathways and energy production in cells . This disruption can have downstream effects on cellular functions and overall cell health.
Molecular Mechanism
The molecular mechanism of this compound involves covalent binding interactions with biomolecules. For instance, it reacts with pyruvate kinase, leading to enzyme inactivation through covalent modification . This interaction is concentration-dependent and results in the inhibition of the enzyme’s activity. Additionally, this compound’s role in multicomponent cyclopolymerizations involves the formation of bromomethyl groups, which can further interact with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is stable under certain conditions, but its reactivity can lead to degradation products that may have different biochemical effects . Long-term studies in vitro and in vivo have shown that the compound can have lasting impacts on cellular function, particularly through its interactions with enzymes and other biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Toxic or adverse effects have been observed at high doses, including enzyme inhibition and disruption of metabolic pathways . These effects highlight the importance of dosage considerations in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as pyruvate kinase, influencing metabolic flux and metabolite levels . The compound’s reactivity can lead to the formation of bromomethyl groups, which can further participate in metabolic reactions. These interactions can have significant effects on overall cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution of this compound is crucial for elucidating its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,3-butanedione can be synthesized through the bromination of 2,3-butanedione. The reaction typically involves the addition of bromine to 2,3-butanedione in the presence of a solvent like dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective formation of the dibromo compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The product is then purified through techniques like distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-2,3-butanedione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, methanol
Major Products:
- Substituted derivatives (e.g., amino or thiol derivatives)
- Reduced alcohols
- Heterocyclic compounds
Scientific Research Applications
1,4-Dibromo-2,3-butanedione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Acts as a cross-linking agent for proteins and peptides, aiding in the study of protein structures and interactions.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical research.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Comparison with Similar Compounds
- 1,4-Dibromobutane
- 2,3-Dibromo-1,4-butanediol
- 1,4-Dibromo-2-butanol
- 2,3-Butanedione
Comparison: 1,4-Dibromo-2,3-butanedione is unique due to the presence of both bromine atoms and carbonyl groups, which confer distinct reactivity. Compared to 1,4-dibromobutane, which lacks carbonyl groups, this compound can participate in a wider range of chemical reactions, including those involving carbonyl chemistry. Similarly, 2,3-dibromo-1,4-butanediol and 1,4-dibromo-2-butanol have different functional groups, leading to different reactivity patterns .
Properties
IUPAC Name |
1,4-dibromobutane-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2O2/c5-1-3(7)4(8)2-6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMOICJDRADLCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064219 | |
Record name | 2,3-Butanedione, 1,4-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Aldrich MSDS] Irritating odor; [Alfa Aesar MSDS] | |
Record name | 1,4-Dibromo-2,3-butanedione | |
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CAS No. |
6305-43-7 | |
Record name | 1,4-Dibromo-2,3-butanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6305-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Dibromobutanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Dibromobiacetyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75722 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,2'-Dibromobiacetyl | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41130 | |
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Record name | 2,3-Butanedione, 1,4-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Butanedione, 1,4-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dibromobutane-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.014 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-DIBROMOBUTANEDIONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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